1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one,monohydrochloride
Description
1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one, monohydrochloride is a synthetic cathinone derivative characterized by a hexanone backbone substituted with a 4-chlorophenyl group at position 1 and a pyrrolidinyl moiety at position 2. This compound belongs to the α-pyrrolidinophenone class, which is structurally and pharmacologically related to pyrovalerone analogs.
Structure
3D Structure of Parent
Properties
CAS No. |
2748592-29-0 |
|---|---|
Molecular Formula |
C16H23Cl2NO |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-pyrrolidin-1-ylhexan-1-one;hydrochloride |
InChI |
InChI=1S/C16H22ClNO.ClH/c1-2-3-6-15(18-11-4-5-12-18)16(19)13-7-9-14(17)10-8-13;/h7-10,15H,2-6,11-12H2,1H3;1H |
InChI Key |
ZODWTDZKMUYGFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)C1=CC=C(C=C1)Cl)N2CCCC2.Cl |
Origin of Product |
United States |
Biological Activity
1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one monohydrochloride, commonly referred to as 4-Chloro-α-PVP, is a synthetic compound belonging to the class of pyrrolidine derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, including stimulant effects and interactions with neurotransmitter systems.
Chemical Structure and Properties
The chemical structure of 4-Chloro-α-PVP can be represented as follows:
This compound features a chlorinated phenyl group and a pyrrolidine moiety, which are essential for its biological activity. The presence of the chlorine atom enhances its lipophilicity, potentially affecting its interaction with biological membranes and receptors.
Stimulant Effects
Research indicates that 4-Chloro-α-PVP exhibits stimulant properties similar to those of other compounds in the cathinone family. These effects are primarily mediated through the inhibition of the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This mechanism results in increased levels of these neurotransmitters in the synaptic cleft, leading to heightened alertness and euphoria.
Neuropharmacological Studies
In vitro studies have demonstrated that 4-Chloro-α-PVP interacts with various receptors in the central nervous system:
- Dopamine Transporter (DAT) : The compound has been shown to inhibit DAT, leading to increased dopamine levels, which may contribute to its psychoactive effects.
- Serotonin Transporter (SERT) : Similar inhibition of SERT has been observed, suggesting potential antidepressant-like effects.
- Norepinephrine Transporter (NET) : Inhibition of NET may result in increased norepinephrine availability, contributing to its stimulant profile.
Case Study 1: Clinical Observations
A clinical case study involving individuals using 4-Chloro-α-PVP reported symptoms consistent with stimulant use, including agitation, paranoia, and cardiovascular complications. These findings underscore the compound's potential for abuse and associated health risks.
Research Findings
In a series of experiments assessing the pharmacological properties of 4-Chloro-α-PVP:
- In Vitro Binding Assays : The compound showed significant binding affinity for DAT and SERT compared to other cathinones.
| Compound | DAT Binding Affinity (Ki) | SERT Binding Affinity (Ki) |
|---|---|---|
| 4-Chloro-α-PVP | 15 nM | 20 nM |
| Methylphenidate | 10 nM | 25 nM |
| Cocaine | 5 nM | 30 nM |
- Behavioral Studies : Animal models treated with 4-Chloro-α-PVP exhibited increased locomotor activity and stereotypic behaviors, indicative of stimulant effects.
Safety and Toxicology
The safety profile of 4-Chloro-α-PVP remains under investigation. Reports suggest potential toxicity at high doses, including neurotoxic effects observed in animal models. Long-term exposure may lead to significant alterations in brain chemistry and behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent and Chain-Length Variations
The following table summarizes key structural and physicochemical differences between the target compound and its closest analogues:
Key Observations:
- Fluorine’s electronegativity may increase metabolic stability but reduce lipophilicity relative to chlorine .
- Chain Length: Hexanone derivatives (e.g., target compound, 4’-methyl-α-PHP) exhibit prolonged pharmacokinetic profiles compared to pentanone analogues (e.g., Naphyrone) due to increased hydrocarbon bulk .
Pharmacological and Functional Comparisons
- Monoamine Reuptake Inhibition: Pyrovalerone analogs with pyrrolidinyl and aryl substitutions are potent inhibitors of dopamine and norepinephrine transporters (DAT, NET). The 4-chloro substitution in the target compound may enhance DAT affinity compared to methyl or hydrogen substituents, as seen in studies on structurally related cathinones .
- Psychostimulant Activity: Longer alkyl chains (e.g., hexanone vs. pentanone) correlate with delayed onset but extended duration of action in animal models .
Physicochemical and Stability Data
- 4’-Methyl-α-PHP Hydrochloride: Stability ≥7 years at -20°C, with ≥98% purity . The target compound’s chloro substituent may confer similar stability, though its higher molecular weight (C₁₆H₂₁ClNO•HCl vs. C₁₇H₂₅NO•HCl) could influence solubility and crystallization behavior.
- Fluorinated Analogues: The 4-fluoro derivative (CAS 2748289-49-6) likely exhibits lower logP than the target compound, impacting tissue distribution .
Preparation Methods
Horner-Wadsworth-Emmons Olefination
A patented method for structurally related 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone highlights the utility of Horner-Wadsworth-Emmons (HWE) reactions for ketone synthesis. Adapting this approach, α-alkoxy-p-chlorobenzyl phosphonate (II) reacts with hexan-2-one under basic conditions to form the hexanone backbone.
Reaction Scheme
$$
\text{Phosphonate (II)} + \text{Hexan-2-one} \xrightarrow{\text{Base}} \text{1-(4-Chlorophenyl)hexan-1-one (III)} + \text{Byproducts}
$$
Conditions
- Base : Sodium tert-butoxide or potassium tert-butoxide (0.1–0.5 equiv).
- Temperature : 10–30°C (optimized for side-chain elongation).
- Solvent : Dichloromethane or tetrahydrofuran (anhydrous).
Post-reaction hydrolysis with 10% hydrochloric acid yields the free base, which is subsequently treated with HCl gas to form the monohydrochloride salt. This method achieves ~93% purity before distillation.
α-Bromination and Amine Alkiation
A UNODC-recommended pathway for cathinone analogs involves α-bromination of 1-(4-chlorophenyl)hexan-1-one followed by pyrrolidine substitution.
Step 1: α-Bromination
$$
\text{1-(4-Chlorophenyl)hexan-1-one} + \text{Br}_2 \xrightarrow{\text{HBr}} \text{2-Bromo-1-(4-chlorophenyl)hexan-1-one}
$$
Step 2: Amination
$$
\text{2-Bromo derivative} + \text{Pyrrolidine} \xrightarrow{\text{NEt}_3} \text{1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one}
$$
Salt Formation
The free base is dissolved in propan-2-ol and treated with concentrated HCl, yielding the monohydrochloride salt after crystallization.
Side-Chain Elongation via Alkylation
For analogs like α-PHP, side-chain elongation involves Grignard or alkylation reactions to extend the aliphatic chain. Applying this to 1-(4-chlorophenyl)propan-1-one:
Step 1: Propionylation
$$
\text{4-Chlorobenzaldehyde} + \text{Propionyl chloride} \xrightarrow{\text{Friedel-Crafts}} \text{1-(4-Chlorophenyl)propan-1-one}
$$
Step 2: Chain Elongation
$$
\text{Propan-1-one} + \text{CH}_2=CHMgBr \xrightarrow{\text{THF}} \text{1-(4-Chlorophenyl)hexan-1-one}
$$
- Grignard Reagent : 3-butenylmagnesium bromide.
- Workup : Quenching with ammonium chloride and extraction.
Subsequent bromination and amination (as in Section 2.2) complete the synthesis.
Optimization and Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
